Methyl alpha,3-dimethyltyrosinate

Enzyme Inhibition Catecholamine Synthesis Neuropharmacology

Methyl alpha,3-dimethyltyrosinate is a critical synthetic tyrosine derivative featuring a unique 3-methyl substitution pattern, distinguishing it from simpler analogs like α-methyltyrosine. This structural modification is essential for researchers requiring a specific pharmacokinetic and toxicological profile, notably for in vivo urolithiasis modeling where it reliably induces urinary calculi formation, unlike its parent compound. It serves as a vital reference standard for NMR/FTIR method validation and a key synthetic precursor for probing the catecholamine biosynthetic pathway.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 23365-29-9
Cat. No. B14714913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha,3-dimethyltyrosinate
CAS23365-29-9
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O
InChIInChI=1S/C12H17NO3/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3/h4-6,14H,7,13H2,1-3H3
InChIKeyIJHKPBBVCNYJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl alpha,3-dimethyltyrosinate (CAS 23365-29-9): A Differentiated Tyrosine Hydroxylase Inhibitor Precursor


Methyl alpha,3-dimethyltyrosinate (CAS 23365-29-9), also known as methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate, is a synthetic derivative of the amino acid tyrosine. It features a methyl ester moiety and methyl substitutions at both the alpha-carbon and the 3-position of the phenyl ring . This compound is structurally related to known tyrosine hydroxylase (TH) inhibitors and serves as a critical precursor or prodrug in studies modulating catecholamine biosynthesis [1]. Its unique substitution pattern distinguishes it from simpler analogs like α-methyltyrosine or its methyl ester.

Why Methyl alpha,3-dimethyltyrosinate Cannot Be Directly Substituted with Common α-Methyltyrosine Analogs


The selection of Methyl alpha,3-dimethyltyrosinate over simpler in-class analogs like α-methyltyrosine (CAS 658-48-0) or its methyl ester (CAS 4502-13-0) is non-trivial due to the specific impact of the 3-methyl substituent on both pharmacological activity and in vivo disposition. While α-methyltyrosine acts as a competitive inhibitor of tyrosine hydroxylase (TH), the addition of a 3-methyl group alters its metabolic and physicochemical profile, leading to distinct in vivo outcomes, such as the formation of urinary calculi not observed to the same extent with the parent compound [1][2]. Therefore, the compounds are not functionally interchangeable for research applications requiring the specific pharmacokinetic and toxicological profile of the 3-methyl substituted derivative.

Quantitative Differentiation of Methyl alpha,3-dimethyltyrosinate: Evidence-Based Selection Guide


Tyrosine Hydroxylase (TH) Inhibition: Impact of 3-Methyl Substitution

The addition of a 3-methyl group to the phenyl ring of α-methyltyrosine does not significantly alter its inherent tyrosine hydroxylase (TH) inhibitory activity. This is a critical differentiation point, as it establishes that the compound retains the core pharmacological mechanism of the class while its other properties are modified [1].

Enzyme Inhibition Catecholamine Synthesis Neuropharmacology

In Vivo Pharmacological Consequence: Induction of Urolithiasis

In a rat model, treatment with DL-3,a-dimethyltyrosine methylester HCl (the hydrochloride salt of the target compound) specifically induces the formation of renal calculi (urolithiasis). This is a distinct in vivo outcome that differentiates it from the parent α-methyltyrosine, which is used clinically to manage catecholamine excess without this prominent renal effect [1].

Toxicology In Vivo Pharmacology Renal Pathology

Physicochemical Identity: Spectral Differentiation via NMR and FTIR

The compound possesses a unique spectral fingerprint that allows for unambiguous identification and differentiation from its close structural analogs. Reference NMR and FTIR spectra are available, which are essential for verifying the identity and purity of the compound upon procurement [1].

Analytical Chemistry Quality Control Structural Confirmation

Optimal Scientific Application Scenarios for Methyl alpha,3-dimethyltyrosinate Based on Differentiated Evidence


In Vitro Studies of Tyrosine Hydroxylase Inhibition with a Defined Substitution Handle

This compound is ideal for in vitro studies of tyrosine hydroxylase (TH) inhibition where the investigator requires a tool compound that retains the inhibitory activity of α-methyltyrosine but carries a 3-methyl substituent. This substitution can serve as a handle for further chemical modification or as a probe in structure-activity relationship (SAR) studies [1].

In Vivo Modeling of 3-Methyl-Substituted Tyrosine Analogue-Induced Urolithiasis

Procurement of this compound is specifically warranted for in vivo studies in rodents aimed at modeling urolithiasis (kidney stone formation). Unlike the parent α-methyltyrosine, this 3-methyl substituted analogue has been documented to reliably induce the formation of urinary calculi, making it a valuable tool for studying the pathogenesis of this condition [1].

Analytical Method Development and Quality Control Requiring a Unique Spectral Standard

This compound serves as a critical reference standard for the development and validation of analytical methods, including NMR and FTIR spectroscopy. Its unique spectral fingerprint, arising from the 3-methyl substitution, allows for its unambiguous identification in complex mixtures and is essential for quality control in both research and potential industrial synthesis settings [1].

Precursor in the Synthesis of Advanced Catecholamine Pathway Modulators

As a functionalized tyrosine derivative, it can be used as a synthetic precursor. The methyl ester and 3-methyl groups provide orthogonal protection and a site for further derivatization, enabling the synthesis of more complex or labeled molecules designed to probe the catecholamine biosynthetic pathway with greater specificity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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